molecular formula C21H20FN3O2S2 B15099560 N-(3-fluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophen o[2,3-d]pyrimidin-2-ylthio))acetamide

N-(3-fluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophen o[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B15099560
M. Wt: 429.5 g/mol
InChI Key: UJBOKNOYRWPXPR-UHFFFAOYSA-N
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Description

The compound N-(3-fluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide features a fused benzo[b]thiopheno[2,3-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings. Key substituents include:

  • A prop-2-enyl (allyl) group at the 3-position of the pyrimidine ring.
  • A 4-oxo group on the pyrimidine.
  • A thioacetamide linker bonded to a 3-fluorophenyl moiety.

The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity through electron-withdrawing effects .

Properties

Molecular Formula

C21H20FN3O2S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20FN3O2S2/c1-2-10-25-20(27)18-15-8-3-4-9-16(15)29-19(18)24-21(25)28-12-17(26)23-14-7-5-6-13(22)11-14/h2,5-7,11H,1,3-4,8-10,12H2,(H,23,26)

InChI Key

UJBOKNOYRWPXPR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)F)SC4=C2CCCC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Benzo[b]thiopheno[2,3-d]pyrimidine Derivatives
  • Ethyl vs. Prop-2-Enyl Substitution: The compound 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide () shares the same core but substitutes the prop-2-enyl group with an ethyl moiety. Additionally, the phenyl substituent here is 3-fluoro-4-methylphenyl, introducing both electron-withdrawing (F) and electron-donating (CH₃) effects, which could modulate solubility and target engagement .
Pyrimidinone-Based Analogs
  • Thioacetamide-Linked Pyrimidinones: describes 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides, where the core is a simpler pyrimidinone ring. The absence of the fused thiophene ring reduces molecular complexity and may limit π-π stacking interactions critical for target binding. However, the shared thioacetamide linker highlights its role as a pharmacophore, possibly facilitating hydrogen bonding or hydrophobic interactions .

Substituent Effects

Fluorinated Aryl Groups
  • 3-Fluorophenyl vs. 4-Chlorophenyl: synthesizes N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, where the chloro substituent increases lipophilicity compared to fluorine. The fluorine in the target compound may enhance metabolic stability by resisting oxidative degradation, a common issue with chlorinated analogs .
  • Fluorostyryl-Indole Derivatives :
    highlights N-(3-trifluoroacetyl-indol-7-yl) acetamides with fluorinated styryl groups. These compounds demonstrate the importance of fluorination in improving bioavailability and target selectivity, as seen in their evaluation via the pLDH assay for antiparasitic activity .

Alkyl vs. Allyl Groups
  • Prop-2-Enyl (Allyl) vs. In contrast, ethyl groups in analogs () offer stability but less versatility in covalent bonding interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
N-(3-Fluorophenyl)-2-(4-oxo-3-prop-2-enylbenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetamide Benzo[b]thiopheno[2,3-d]pyrimidine Prop-2-enyl, 4-oxo, 3-fluorophenyl Potential kinase inhibition
2-[(3-Ethyl-4-oxobenzo[b]thiopheno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide Benzo[b]thiopheno[2,3-d]pyrimidine Ethyl, 4-oxo, 3-fluoro-4-methylphenyl Structural analog; improved lipophilicity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(antipyrine)amino]thiadiazol-2-yl]sulfanyl]acetamide Tetrahydrobenzothiophene Cyano, antipyrine-thiadiazole Anti-inflammatory candidate
(E)-N-[5-(4-Fluorostyryl)-3-trifluoroacetylindol-7-yl]acetamide Indole Trifluoroacetyl, 4-fluorostyryl Antiparasitic activity (pLDH assay)

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